Cas no 951006-39-6 (Ethyl 6-Iodo-8-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate)

Ethyl 6-Iodo-8-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate is a quinoline-based intermediate with significant utility in pharmaceutical and organic synthesis. Its structure features a reactive iodo substituent at the 6-position and a carboxylate ester at the 3-position, enabling versatile functionalization for the development of bioactive compounds. The 8-methyl and 4-oxo-1,4-dihydroquinoline scaffold enhances its potential as a precursor for heterocyclic derivatives, particularly in antimicrobial and anticancer research. High purity and stability under standard conditions make it suitable for precise synthetic applications. This compound is particularly valued for its role in cross-coupling reactions and as a building block for complex molecular architectures.
Ethyl 6-Iodo-8-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate structure
951006-39-6 structure
商品名:Ethyl 6-Iodo-8-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate
CAS番号:951006-39-6
MF:C13H12INO3
メガワット:357.143755912781
MDL:MFCD12827793
CID:835642
PubChem ID:45588322

Ethyl 6-Iodo-8-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate 化学的及び物理的性質

名前と識別子

    • Ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
    • Ethyl 1,4-dihydro-6-iodo-8-methyl-4-oxoquinoline-3-carboxylate
    • Ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate
    • Ethyl 1,4-dihydro-6-iodo-8-methyl-4-oxo-3-quinolinecarboxylate (ACI)
    • DTXSID40670625
    • AKOS005072969
    • SB72696
    • CS-M0301
    • 951006-39-6
    • SCHEMBL5323382
    • J-521199
    • W17717
    • SY333440
    • DB-351627
    • ethyl 6-iodo-8-methyl-4-oxo-1H-quinoline-3-carboxylate
    • ethyl 4-hydroxy-6-iodo-8-methylquinoline-3-carboxylate
    • GD-0084
    • ethyl6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
    • MFCD12827793
    • BNB00639
    • Ethyl 6-Iodo-8-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate
    • MDL: MFCD12827793
    • インチ: 1S/C13H12INO3/c1-3-18-13(17)10-6-15-11-7(2)4-8(14)5-9(11)12(10)16/h4-6H,3H2,1-2H3,(H,15,16)
    • InChIKey: BHLKSAHVKKYWON-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1C(=O)C2C=C(C=C(C=2NC=1)C)I)OCC

計算された属性

  • せいみつぶんしりょう: 356.98619g/mol
  • どういたいしつりょう: 356.98619g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 394
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3
  • トポロジー分子極性表面積: 55.4Ų

Ethyl 6-Iodo-8-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB269880-5 g
Ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate, 95%; .
951006-39-6 95%
5g
€859.90 2023-04-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1058693-5g
Ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
951006-39-6 98%
5g
¥3425.00 2024-04-24
abcr
AB269880-5g
Ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate, 95%; .
951006-39-6 95%
5g
€729.70 2025-03-19
ChemScence
CS-M0301-5g
ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
951006-39-6
5g
$440.0 2022-04-26
ChemScence
CS-M0301-1g
ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
951006-39-6
1g
$165.0 2022-04-26
Key Organics Ltd
GD-0084-5MG
ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydro-3- quinolinecarboxylate
951006-39-6 >95%
5mg
£35.00 2025-02-09
SHENG KE LU SI SHENG WU JI SHU
sc-327549-500 mg
Ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate,
951006-39-6
500MG
¥1,489.00 2023-07-11
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1058693-1g
Ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
951006-39-6 98%
1g
¥915.00 2024-04-24
1PlusChem
1P00IJ7B-1g
Ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
951006-39-6 >95%
1g
$321.00 2025-03-01
A2B Chem LLC
AI63895-5g
Ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
951006-39-6 95%
5g
$671.00 2024-07-18

Ethyl 6-Iodo-8-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Solvents: Diphenyl ether ;  240 °C; 2 h, reflux
リファレンス
Pharmacophore modeling, 3DQSAR, and docking-based design of polysubstituted quinolines derivatives as inhibitors of phosphodiesterase 4, and preliminary evaluation of their anti-asthmatic potential
Gaurav, Anand; Singh, Ranjit, Medicinal Chemistry Research, 2014, 23(12), 5008-5030

ごうせいかいろ 2

はんのうじょうけん
1.1 Solvents: Diphenyl ether ;  10 min, rt; 1.5 h, 240 °C; 240 °C → 225 °C
リファレンス
Preparation of quinoline derivatives as PDE4 inhibitors
, World Intellectual Property Organization, , ,

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Diphenyl ether ;  45 min, 250 °C
リファレンス
Repurposing Human PDE4 Inhibitors for Neglected Tropical Diseases. Evaluation of Analogs of the Human PDE4 Inhibitor GSK-256066 as Inhibitors of PDEB1 of Trypanosoma brucei
Ochiana, Stefan O.; Bland, Nicholas D.; Settimo, Luca; Campbell, Robert K.; Pollastri, Michael P., Chemical Biology & Drug Design, 2015, 85(5), 549-564

Ethyl 6-Iodo-8-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate Raw materials

Ethyl 6-Iodo-8-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate Preparation Products

Ethyl 6-Iodo-8-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate 関連文献

Ethyl 6-Iodo-8-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylateに関する追加情報

Ethyl 6-Iodo-8-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate: A Comprehensive Overview

Ethyl 6-Iodo-8-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate (CAS No. 951006-39-6) is a structurally complex organic compound belonging to the quinoline derivative family. This compound has garnered significant attention in recent years due to its potential applications in drug discovery and chemical synthesis. The molecule features a quinoline skeleton, which is a bicyclic aromatic system composed of a benzene ring fused with a pyridine ring. The presence of an iodo group at the 6-position, a methyl group at the 8-position, and an oxo group at the 4-position introduces unique electronic and steric properties that make this compound highly versatile in various chemical reactions.

The synthesis of Ethyl 6-Iodo-8-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate involves multi-step organic reactions, including nucleophilic substitutions, oxidations, and reductions. Researchers have explored various synthetic pathways to optimize the yield and purity of this compound. Recent studies have focused on using microwave-assisted synthesis techniques to accelerate reaction times while maintaining high efficiency. These advancements have significantly contributed to the scalability of this compound for large-scale production.

One of the most promising applications of Ethyl 6-Iodo-8-methyl-4-oxo-1,4-dihydro-3-quionlinecarboxylate lies in its potential as a precursor for drug development. Quinoline derivatives are known for their biological activity, particularly in anti-inflammatory and anticancer therapies. The iodo group at the 6-position plays a critical role in enhancing the compound's reactivity, making it an ideal candidate for further functionalization. Recent research has demonstrated that this compound can be converted into highly potent inhibitors of kinases involved in cancer cell proliferation.

In addition to its role in drug discovery, Ethyl 6-Iodo-8-methyl-quionlinecarboxylate has shown potential in materials science. Its rigid quinoline framework and functional groups make it suitable for use as a building block in constructing advanced materials such as coordination polymers and metalloorganic frameworks (MOFs). These materials have applications in gas storage, catalysis, and sensing technologies.

The study of Ethyl 6-Iodo-quionlinecarboxylate has also led to new insights into its photophysical properties. Researchers have investigated its fluorescence behavior under different conditions and found that it exhibits strong emission in the visible spectrum. This property makes it a candidate for use in optoelectronic devices such as organic light-emitting diodes (OLEDs) and sensors.

From an environmental perspective, understanding the degradation pathways of Ethyl quionlinecarboxylate is crucial for assessing its impact on ecosystems. Recent studies have focused on its biodegradation under aerobic and anaerobic conditions, revealing that it undergoes rapid transformation under microbial action. This information is vital for ensuring sustainable practices during its production and disposal.

In conclusion, Ethyl 6-Iodo-quionlinecarboxylate (CAS No. 951006) is a multifaceted compound with diverse applications across chemistry and materials science. Its unique structure and functional groups make it an invaluable tool for researchers seeking to develop innovative solutions in drug discovery, material synthesis, and environmental sustainability.

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